molecular formula C11H10BrN5O3 B12476242 3-bromo-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide

3-bromo-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide

Cat. No.: B12476242
M. Wt: 340.13 g/mol
InChI Key: MHDZSPUXKIUQCV-UHFFFAOYSA-N
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Description

3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Bromination: The bromination of the benzene ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Hydrazide Formation: The final step involves the reaction of the brominated benzene derivative with hydrazine hydrate to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: Formation of 3-amino-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation: Formation of hydrazones with different aldehydes or ketones.

Scientific Research Applications

3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the pyrazole ring can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzamide: Similar structure but with an amide group instead of a hydrazide group.

    3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.

Uniqueness

3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide is unique due to the presence of the hydrazide group, which allows it to participate in specific condensation reactions and form hydrazones. This property makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H10BrN5O3

Molecular Weight

340.13 g/mol

IUPAC Name

3-bromo-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)benzohydrazide

InChI

InChI=1S/C11H10BrN5O3/c1-6-9(17(19)20)10(14-13-6)15-16-11(18)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,16,18)(H2,13,14,15)

InChI Key

MHDZSPUXKIUQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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